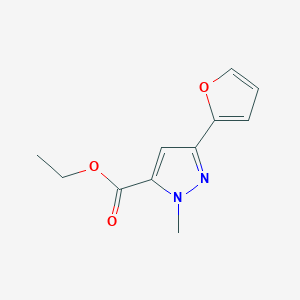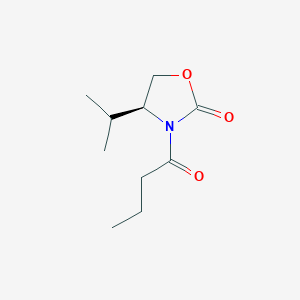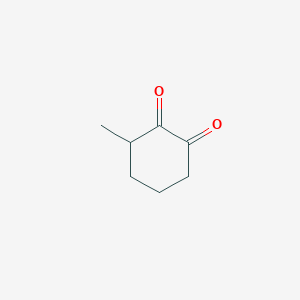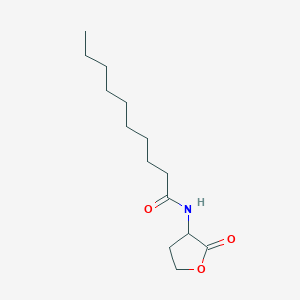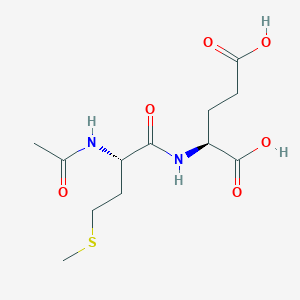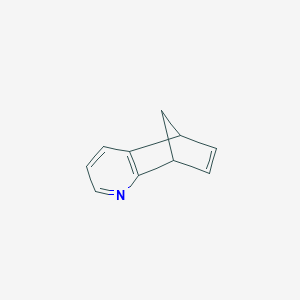
Colletruncoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Colletrunic acid is a secondary metabolite produced by Colletotrichum fungi. It is a cyclic tetrapeptide with a unique structure and has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of colletrunic acid is not fully understood. However, it has been suggested that it exerts its biological activities by interacting with cellular targets. Colletrunic acid has been reported to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes. It has also been found to inhibit the activity of topoisomerases, enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects
Colletrunic acid has been found to exhibit various biochemical and physiological effects. It has been reported to induce the production of reactive oxygen species (ROS) in cells, leading to oxidative stress. Colletrunic acid has also been found to modulate the expression of genes involved in various cellular processes, including apoptosis, cell cycle regulation, and DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
Colletrunic acid has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. It has also been found to exhibit potent biological activities at low concentrations. However, colletrunic acid has some limitations for lab experiments. It is a complex compound, and its synthesis requires specialized equipment and expertise. It is also a relatively new compound, and its biological activities are not fully understood.
Zukünftige Richtungen
There are several future directions for research on colletrunic acid. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and fungal infections. Another direction is to explore its mechanism of action and identify its cellular targets. Additionally, the synthesis of analogs of colletrunic acid could lead to the discovery of compounds with improved biological activities.
Synthesemethoden
Colletrunic acid is synthesized by Colletotrichum fungi through the nonribosomal peptide synthetase (NRPS) pathway. The NRPS pathway involves the assembly of amino acids into peptides without the involvement of ribosomes. The biosynthesis of colletrunic acid involves the incorporation of four amino acids, namely, L-phenylalanine, L-valine, L-proline, and L-tryptophan, in a specific order.
Wissenschaftliche Forschungsanwendungen
Colletrunic acid has been found to exhibit various biological activities such as antifungal, antibacterial, antitumor, and immunosuppressive activities. It has been reported to inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. Colletrunic acid has also been found to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells.
Eigenschaften
CAS-Nummer |
104993-01-3 |
|---|---|
Produktname |
Colletruncoic acid |
Molekularformel |
C19H26O5 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(E)-3,5-dihydroxy-7-(8-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)hept-6-enoic acid |
InChI |
InChI=1S/C19H26O5/c1-11-7-14-4-3-13(12(2)19(14)17(22)8-11)5-6-15(20)9-16(21)10-18(23)24/h3-6,11,15-17,20-22H,7-10H2,1-2H3,(H,23,24)/b6-5+ |
InChI-Schlüssel |
KYDBWGRCKWMGOO-AATRIKPKSA-N |
Isomerische SMILES |
CC1CC(C2=C(C1)C=CC(=C2C)/C=C/C(CC(CC(=O)O)O)O)O |
SMILES |
CC1CC(C2=C(C1)C=CC(=C2C)C=CC(CC(CC(=O)O)O)O)O |
Kanonische SMILES |
CC1CC(C2=C(C1)C=CC(=C2C)C=CC(CC(CC(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




